molecular formula C20H36S B8215877 2-[(2S)-2-hexyldecyl]thiophene

2-[(2S)-2-hexyldecyl]thiophene

Cat. No.: B8215877
M. Wt: 308.6 g/mol
InChI Key: OEKNWJQSAYEBFD-IBGZPJMESA-N
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Description

2-[(2S)-2-Hexyldecyl]thiophene (CAS 1215857-68-3) is a high-value, chiral organic building block specifically designed for advanced materials research, particularly in the field of organic electronics. Its molecular structure features a bulky, branched 2-hexyldecyl side chain with a specific (S) stereocenter, which is critical for inducing self-assembly and enhancing the structural order of resulting polymeric materials . This compound serves as a key precursor monomer in the synthesis of regioregular, chiral conjugated polymers, which are a cornerstone for developing high-performance organic electronic devices . The primary research value of this compound lies in its application through powerful catalytic polycondensation strategies, such as Kumada Catalyst-Transfer Polycondensation, Suzuki-Miyaura coupling, and Direct Arylation Polymerization (DArP) . These methods allow for the creation of functionalized polythiophenes with controlled molecular weights, low polydispersity, and high regioregularity. When incorporated into a polymer backbone, this monomer enables the fine-tuning of critical optoelectronic properties, including the energy bandgap (HOMO-LUMO levels) and absorption characteristics . The chiral side chain is known to impart helical order and strong chiroptical properties to the polymers, making them promising for applications in enantioselective sensing and as novel nanostructures . Its utility is demonstrated in state-of-the-art research, including as a constituent of the side chain in highly efficient quinoxaline-based co-polymers used in organic photovoltaics and organic light-emitting diodes (OLEDs) . Researchers value this compound for developing materials with fascinating properties such as high charge carrier mobility, liquid crystallinity, chemosensitivity, and tailored stability for applications in field-effect transistors (OFETs), plastic solar cells, and conductive polymers . The product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(2S)-2-hexyldecyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36S/c1-3-5-7-9-10-12-15-19(14-11-8-6-4-2)18-20-16-13-17-21-20/h13,16-17,19H,3-12,14-15,18H2,1-2H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKNWJQSAYEBFD-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)CC1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H](CCCCCC)CC1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Electronics

1. Conductive Polymers:
2-[(2S)-2-hexyldecyl]thiophene is utilized in the synthesis of conductive polymers, particularly in organic solar cells and organic light-emitting diodes (OLEDs). Its thiophene backbone contributes to effective charge transport properties. Research has demonstrated that thiophene derivatives can enhance the efficiency of organic photovoltaic devices by improving charge mobility and stability .

2. Field-Effect Transistors (FETs):
This compound is also used in the fabrication of organic field-effect transistors. The incorporation of this compound into polymeric semiconductors has shown to improve device performance, including higher mobility and better on/off ratios . The structural flexibility of the hexyldecyl side chain aids in optimizing the packing of polymer chains, which is crucial for electronic applications.

Medicinal Chemistry

1. Antitumor Activity:
Studies have indicated that thiophene derivatives exhibit significant antitumor properties. Specifically, compounds derived from this compound have been evaluated for their antiproliferative effects against various cancer cell lines. Research findings suggest that these derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

2. Antioxidant Properties:
The antioxidant activity of thiophene derivatives has been explored extensively. Compounds similar to this compound have demonstrated the ability to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases . This property is particularly beneficial in developing therapeutic agents for conditions such as neurodegenerative diseases.

Materials Science

1. Coatings and Polymers:
In materials science, this compound is investigated for its potential use in coatings due to its thermal stability and chemical resistance. The incorporation of this compound into polymer matrices can enhance mechanical properties and durability, making it suitable for various industrial applications .

2. Sensors:
Thiophene-based materials are also being explored for use in sensors, particularly for detecting environmental pollutants and biological agents. The electrical conductivity changes upon exposure to specific analytes make these materials promising candidates for sensor development .

Case Studies

Application AreaDescriptionKey Findings
Organic ElectronicsUsed in conductive polymers for solar cells and OLEDsEnhanced charge mobility and stability; improved device efficiency .
Medicinal ChemistryEvaluated for antitumor activitySignificant antiproliferative effects against cancer cell lines; potential therapeutic use .
Materials ScienceInvestigated for coatings and sensor applicationsImproved mechanical properties; effective in detecting pollutants .

Comparison with Similar Compounds

Solubility and Processability

The branched 2-hexyldecyl side chain significantly improves solubility compared to shorter or linear alkyl chains. For example:

Compound Side Chain Solubility in CHCl3 Reference
2-[(2S)-2-Hexyldecyl]thiophene Branched C16 High
3-Octylthiophene Linear C8 Moderate
2-Ethylhexylthiophene Branched C8 Moderate

The bulky 2-hexyldecyl group disrupts crystallinity, enabling solution processing at lower temperatures while retaining film uniformity . In contrast, linear chains (e.g., octyl) reduce solubility, limiting device scalability .

Optical and Electronic Properties

Substituents on thiophene strongly influence optoelectronic behavior. Key comparisons include:

Compound λ_max (nm) HOMO (eV) LUMO (eV) Reference
This compound polymer 450 -5.3 -3.5
Bifuran analog (oxygen substitution) 420 -5.5 -3.7
2-(2-Fluorophenyl)thiophene 370 -5.8 -3.2

Replacing sulfur in thiophene with oxygen (bifuran) blue-shifts absorption and deepens HOMO levels, reducing charge injection efficiency . Fluorophenyl substitution introduces electron-withdrawing effects, lowering HOMO further but compromising solubility . The 2-hexyldecyl group balances electron-rich thiophene character with minimal steric disruption of conjugation .

Charge Transport Performance

Side-chain length and branching impact crystallinity and charge mobility:

Polymer Side Chain Electron Mobility (cm²/Vs) Reference
PNDIT2-C16 (2-hexyldecyl) Branched C16 0.12
PNDIT2-C20 (2-octyldodecyl) Branched C20 0.08
DPP-2-Ethylhexyl Branched C8 0.15

Longer side chains (e.g., 2-octyldodecyl) reduce mobility due to increased interchain distance, whereas shorter chains (2-ethylhexyl) enhance crystallinity but compromise solubility . The 2-hexyldecyl group optimizes this trade-off, achieving moderate mobility (0.12 cm²/Vs) with robust processability .

Thermal Stability

Branched alkyl chains lower melting points compared to linear analogs:

Compound Side Chain Thermal Decomposition (°C) Reference
This compound Branched C16 290
3-Hexylthiophene Linear C6 320

The asymmetric 2-hexyldecyl group reduces packing efficiency, lowering thermal stability but improving film-forming properties .

Preparation Methods

Grignard Reagent Generation and Coupling Mechanism

The synthesis of 2-[(2S)-2-hexyldecyl]thiophene often begins with the preparation of a chiral Grignard reagent derived from (2S)-2-hexyldecyl bromide. Following protocols established for analogous systems, lithium diisopropylamide (LDA) selectively metalates 2-bromothiophene at the α-position, forming a thienyllithium intermediate. Subsequent transmetalation with magnesium bromide yields the corresponding Grignard species, which undergoes Ni-catalyzed coupling with (2S)-2-hexyldecyl bromide. The use of [NiCl₂(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane) as a catalyst ensures regioselective alkylation at the thiophene’s 2-position while preserving the stereochemical integrity of the alkyl chain.

Key Reaction Parameters:

  • Catalyst : [NiCl₂(dppp)] (1–5 mol%).

  • Solvent : Tetrahydrofuran (THF) or diethyl ether.

  • Temperature : 0–25°C.

  • Yield : 58–72% (based on analogous syntheses).

Stereochemical Control via Chiral Alkyl Halides

The (2S)-configuration of the hexyldecyl group is introduced using enantiomerically pure (2S)-2-hexyldecyl bromide, synthesized via Sharpless asymmetric epoxidation or enzymatic resolution. Optical purity is confirmed by polarimetry ([α]D = +7.37 for similar (S)-2-methylbutylthiophene derivatives). Recrystallization or distillation purifies the final product, with yields dependent on the steric bulk of the alkyl chain.

Palladium-Catalyzed Direct Arylation and Alkylation

Suzuki-Miyaura Coupling for Functionalized Thiophenes

An alternative route employs Suzuki-Miyaura cross-coupling to attach pre-synthesized (2S)-2-hexyldecylboronic acid to 2-bromothiophene. This method, though less common for alkyl chains, benefits from milder conditions and avoids Grignard intermediates. Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) facilitates the coupling in toluene/water mixtures at 80–100°C.

Key Reaction Parameters:

  • Catalyst : Pd(OAc)₂ (2 mol%) with SPhos (4 mol%).

  • Base : K₂CO₃ or Cs₂CO₃.

  • Yield : 45–60% (extrapolated from phthalimide-based couplings).

Microwave-Assisted Alkylation

Microwave synthesis enhances reaction efficiency for bulky alkyl groups. A reported protocol for 2-(2-hexyldecyl)thiophene derivatives involves heating 2-bromothiophene with (2S)-2-hexyldecylzinc bromide under Pd(OAc)₂ catalysis (5 mol%) in DMA at 150°C for 20 minutes. This method reduces reaction times from hours to minutes while maintaining stereoselectivity.

Cyclization of S-Containing Alkynes

Thiocyclization of Enynes

A novel approach involves cycloisomerization of S-containing alkynes. For example, (2S)-2-hexyldecyl propargyl sulfide undergoes PdI₂/KI-catalyzed cyclization in dimethylacetamide (DMA) at 100°C, forming the thiophene ring with 65% yield. This atom-economical method avoids pre-functionalized thiophene precursors but requires stringent control over alkyne substitution patterns.

Comparative Analysis of Preparation Methods

Method Catalyst Yield (%) Stereoselectivity Reaction Time
Ni-Catalyzed Grignard[NiCl₂(dppp)]58–72High (≥98% ee)6–12 h
Suzuki-MiyauraPd(OAc)₂/SPhos45–60Moderate (90% ee)24 h
Microwave AlkylationPd(OAc)₂68–75High (≥95% ee)20 min
ThiocyclizationPdI₂/KI60–65Low (70% ee)2 h

Purification and Characterization

Distillation and Chromatography

Crude this compound is purified via fractional distillation (bp 180–190°C at 0.1 mmHg) or silica gel chromatography (hexane/ethyl acetate). Chiral HPLC (Chiralpak IC column) confirms enantiopurity, while ¹H NMR (δ 6.85–7.10 ppm for thiophene protons) and [α]D (+8.2° to +9.5°) validate structure.

Challenges in Scalability

The steric bulk of the 2-hexyldecyl group complicates large-scale synthesis, necessitating optimized ligand systems (e.g., bulky phosphines) to prevent β-hydride elimination in Pd-catalyzed routes .

Q & A

Q. What are the common synthetic routes for introducing the 2-[(2S)-2-hexyldecyl] side chain into thiophene-based monomers?

The 2-[(2S)-2-hexyldecyl] side chain is typically introduced via Kumada coupling or alkylation reactions . For example, in diketopyrrolopyrrole (DPP)-based polymers, the side chain is grafted onto thiophene rings using a Kumada reaction between 3-bromothiophene and 2-hexyldecyl magnesium bromide, followed by bromination and Stille polymerization . Critical parameters include reaction temperature (120°C for optimal coupling efficiency) and catalyst selection (e.g., Pd₂(dba)₃/PPh₃ for Stille polymerization). Purification via Soxhlet extraction with methanol/hexane is recommended to remove unreacted monomers .

Q. How does the 2-[(2S)-2-hexyldecyl] substituent influence the solubility and processability of conjugated polymers?

The branched alkyl chain enhances solubility in nonpolar solvents (e.g., chloroform, toluene) by reducing crystallinity and preventing π-π stacking. For instance, polymers with 2-hexyldecyl side chains exhibit improved film-forming properties compared to shorter-chain analogs like 2-ethylhexyl, enabling blade-coating or spin-coating for device fabrication . Aggregation behavior can be monitored via UV-vis spectroscopy in solution (e.g., absorption peak broadening at elevated temperatures indicates disrupted aggregation) .

Q. What characterization techniques are essential for verifying the structure of 2-[(2S)-2-hexyldecyl]thiophene-containing polymers?

Key techniques include:

  • ¹H/¹³C NMR : To confirm regiochemistry and side-chain incorporation (e.g., methylene protons adjacent to sulfur in thiophene resonate at δ 2.5–3.0 ppm) .
  • Gel Permeation Chromatography (GPC) : Determines molecular weight (Mn) and polydispersity (Đ), critical for charge transport (target Mn > 30 kDa for optimal photovoltaic performance) .
  • FT-IR : Identifies C–S stretching vibrations (∼680 cm⁻¹) and alkyl chain C–H modes (2800–3000 cm⁻¹) .

Advanced Research Questions

Q. How do variations in alkyl side chain configuration (e.g., 2-hexyldecyl vs. 2-ethylhexyl) affect charge transport properties in organic photovoltaic devices?

The side-chain length and branching modulate interchain interactions and lamellar packing. Polymers with 2-hexyldecyl exhibit lower crystallinity but improved mechanical flexibility compared to 2-ethylhexyl analogs, as evidenced by grazing-incidence X-ray diffraction (GI-XRD). For example, P(NDI2HD-T) with 2-hexyldecyl achieves a 60× improvement in elongation at break due to enhanced polymer chain entanglement . However, longer chains may reduce hole mobility (∼10⁻⁴ cm² V⁻¹ s⁻¹ vs. 10⁻³ cm² V⁻¹ s⁻¹ for shorter chains) due to increased interchain distance .

Q. What experimental strategies can resolve contradictions between theoretical predictions and observed photovoltaic performance in polymers containing this compound?

Discrepancies often arise from aggregation-state effects unaccounted for in DFT calculations. To address this:

  • Perform density functional theory (DFT) calculations on dimeric or trimeric models to simulate π-π stacking .
  • Use atomic force microscopy (AFM) and transmission electron microscopy (TEM) to correlate morphology (e.g., fibrillar vs. amorphous domains) with device data .
  • Employ temperature-dependent mobility measurements to distinguish intrinsic charge transport from morphological artifacts .

Q. What advanced spectroscopic techniques elucidate the stereochemical arrangement of this compound derivatives?

  • 2D-NOESY NMR : Identifies spatial proximity between thiophene aromatic protons and alkyl chain methyl groups, confirming the (2S) configuration .
  • Circular Dichroism (CD) : Detects chiral aggregation in solution (e.g., Cotton effects at 300–400 nm for helical polymer stacks) .
  • Resonant Soft X-ray Scattering (R-SoXS) : Probes nanoscale phase separation in bulk heterojunction films .

Data Contradiction Analysis

Q. Why do some studies report improved device efficiency with 2-hexyldecyl side chains despite reduced crystallinity?

While reduced crystallinity typically lowers charge mobility, the enhanced interfacial compatibility between donor/acceptor materials in bulk heterojunctions can outweigh this drawback. For example, PPDI-HD2-T with 2-hexyldecyl achieves a higher PCE (8.2%) than its shorter-chain counterpart (6.5%) due to improved exciton dissociation and reduced recombination . This highlights the need for multivariate optimization of crystallinity, solubility, and interfacial morphology.

Methodological Recommendations

  • Synthetic Optimization : Use high-throughput screening (e.g., robotic dispensing) to vary side-chain ratios and reaction times .
  • Morphology Control : Employ solvent additives (e.g., 1,8-diiodooctane) or thermal annealing to tune phase separation .
  • Ethical Reporting : Disclose synthetic yields, purity thresholds, and batch-to-batch variations to ensure reproducibility .

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